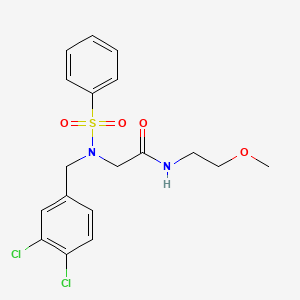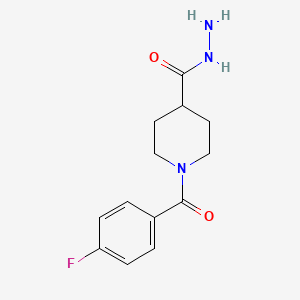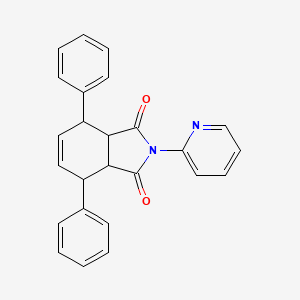
N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3,4-ジクロロベンジル)-N-(2-メトキシエチル)-N~2~-(フェニルスルホニル)グリシンアミドは、グリシンアミド骨格にジクロロベンジル基、メトキシエチル基、フェニルスルホニル基が結合した合成有機化合物です。
準備方法
合成経路と反応条件
N~2~-(3,4-ジクロロベンジル)-N-(2-メトキシエチル)-N~2~-(フェニルスルホニル)グリシンアミドの合成は通常、中間体の調製から始まる複数段階を伴います。主な手順は以下のとおりです。
ジクロロベンジル中間体の形成: これは、3,4-ジクロロベンジルクロリドと適切な求核試薬との反応を含みます。
メトキシエチル基の導入: この手順では、制御された条件下で中間体と2-メトキシエチルアミンとの反応を含みます。
フェニルスルホニル基の付加: これは、塩基の存在下で、中間体とフェニルスルホニルクロリドとの反応によって達成されます。
グリシンアミド骨格の形成: 最後の手順では、適切な条件下で、中間体とグリシンまたはグリシン誘導体との反応を含みます。
工業生産方法
N~2~-(3,4-ジクロロベンジル)-N-(2-メトキシエチル)-N~2~-(フェニルスルホニル)グリシンアミドの工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、効率的な触媒、最適化された反応条件、再結晶化やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
N~2~-(3,4-ジクロロベンジル)-N-(2-メトキシエチル)-N~2~-(フェニルスルホニル)グリシンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にジクロロベンジル基とフェニルスルホニル基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤を無水条件下で。
置換: アミン、チオール、ハロゲン化物などの求核試薬を適切な条件下で。
形成される主な生成物
酸化: カルボン酸やケトンなどの酸化誘導体の形成。
還元: アルコールやアミンなどの還元誘導体の形成。
置換: 使用される求核試薬に応じて、置換誘導体の形成。
科学研究への応用
N~2~-(3,4-ジクロロベンジル)-N-(2-メトキシエチル)-N~2~-(フェニルスルホニル)グリシンアミドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 新薬の開発など、潜在的な治療応用について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
作用機序
N~2~-(3,4-ジクロロベンジル)-N-(2-メトキシエチル)-N~2~-(フェニルスルホニル)グリシンアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、次のようにして作用を発揮する可能性があります。
酵素や受容体への結合: それらの活性を調節し、細胞プロセスに影響を与えます。
代謝経路への干渉: 細胞の正常な機能を阻害します。
酸化ストレスの誘導: 細胞の損傷や死につながります。
類似の化合物との比較
類似の化合物
N~2~-(3,4-ジクロロベンジル)-N-(2-メトキシエチル)グリシンアミド: フェニルスルホニル基を欠いています。
N~2~-(3,4-ジクロロベンジル)-N~2~-(フェニルスルホニル)グリシンアミド: メトキシエチル基を欠いています。
N~2~-(2-メトキシエチル)-N~2~-(フェニルスルホニル)グリシンアミド: ジクロロベンジル基を欠いています。
独自性
N~2~-(3,4-ジクロロベンジル)-N-(2-メトキシエチル)-N~2~-(フェニルスルホニル)グリシンアミドは、その官能基の組み合わせによって、特定の化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)glycinamide: Lacks the phenylsulfonyl group.
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the methoxyethyl group.
N~2~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the dichlorobenzyl group.
Uniqueness
N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C18H20Cl2N2O4S |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-10-9-21-18(23)13-22(12-14-7-8-16(19)17(20)11-14)27(24,25)15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |
InChIキー |
DGHZZINZTBVSGI-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)
![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494580.png)

![2-(2-bromo-6-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12494596.png)
![4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12494599.png)
![4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494606.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12494607.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12494609.png)
![9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12494613.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494626.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B12494634.png)

![Ethyl 2-({2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12494647.png)
![7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12494665.png)
